Aldicarb oxime

Description

Aldicarb oxime, chemically designated as 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime, is a systemic oxime carbamate pesticide widely used as an insecticide, nematicide, and acaricide . It is the active ingredient in Temik® and exhibits high water solubility (~6,000 ppm), enabling rapid absorption by plant roots and translocation to foliage . Aldicarb is metabolized in soil and organisms into two primary oxidative derivatives: aldicarb sulfoxide (ASX) and aldicarb sulfone (ASN), both of which retain significant toxicity and environmental persistence . The compound’s acute toxicity stems from its inhibition of acetylcholinesterase (AChE), disrupting neurotransmission in pests and non-target organisms .

Structure

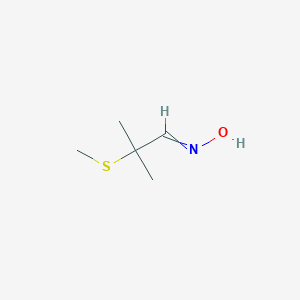

2D Structure

3D Structure

Propriétés

IUPAC Name |

(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGMCJAXIZTVJA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO] | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

410 °F at 760 mmHg (with partial decomposition) (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

244.4 °F (NTP, 1992), 118 °C | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1646-75-9 | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-methyl-2-(methylthio)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-2-(methylthio)propionaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDICARB OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OY94U09A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALDICARB OXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The classical approach to aldicarb oxime synthesis involves the condensation of 2-methyl-2-(methylthio)propionaldehyde with hydroxylamine. This reaction follows a nucleophilic addition-elimination pathway, where the aldehyde carbonyl group reacts with hydroxylamine to form the oxime functional group (-N-OH). The general reaction is represented as:

For this compound, the aldehyde precursor (R = 2-methyl-2-(methylthio)propyl) reacts with hydroxylamine hydrochloride in the presence of a base, typically sodium carbonate, to neutralize the generated HCl.

Experimental Protocol

A standard procedure involves:

-

Dissolving 2-methyl-2-(methylthio)propionaldehyde (0.94 mmol) and hydroxylamine hydrochloride (1.16 mmol) in ethanol.

-

Adding anhydrous sodium carbonate (1.17 mmol) to maintain a basic pH.

-

Refluxing the mixture at 70–80°C for 4–6 hours.

-

Isolating the product via solvent evaporation, followed by extraction with ethyl acetate and water.

Key Parameters :

Table 1: Traditional Synthesis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Aldehyde (mmol) | 0.94 |

| Hydroxylamine (mmol) | 1.16 |

| Base (mmol) | 1.17 |

| Reaction Time (hours) | 4–6 |

| Yield (%) | 75–85 |

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. A patent by CN111978203A demonstrates this approach for benzaldehyde oxime derivatives, which can be adapted for this compound synthesis.

Optimized Microwave Protocol

-

Combining 2-methyl-2-(methylthio)propionaldehyde (0.83 mmol), hydroxylamine hydrochloride (1.01 mmol), and sodium carbonate (1.07 mmol) in ethanol.

-

Irradiating the mixture in a microwave reactor at 90°C and 300 W for 5 minutes.

-

Achieving a conversion rate of 85–90%, followed by extraction and purification.

Key Advantages :

-

Time Reduction : 5 minutes vs. 4–6 hours in traditional methods.

-

Energy Efficiency : Lower thermal decomposition risk.

-

Scalability : Suitable for batch processing.

Table 2: Microwave vs. Traditional Synthesis

| Parameter | Traditional | Microwave |

|---|---|---|

| Time | 4–6 hours | 5 minutes |

| Temperature | 70–80°C | 90°C |

| Yield (%) | 75–85 | 85–90 |

| Energy Input | High | Moderate |

Hydrolysis of Aldicarb

Mechanistic Basis

This compound can also be obtained via hydrolysis of aldicarb (a carbamate insecticide). Under aqueous basic conditions, aldicarb undergoes cleavage of the carbamate group, yielding the oxime and methyl isocyanate:

Practical Limitations

While theoretically viable, this method faces challenges:

-

Low Yield : Competing hydrolysis pathways reduce oxime purity.

-

Toxicity Risks : Methyl isocyanate is highly hazardous.

-

Industrial Irrelevance : Preferring direct synthesis from aldehydes.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Ethanol is preferred for its balance of polarity and low toxicity. Sodium carbonate outperforms NaOH in minimizing side reactions.

Purification Techniques

-

Liquid-Liquid Extraction : Ethyl acetate/water systems remove unreacted aldehydes.

-

Crystallization : Recrystallization from hexane-ethyl acetate mixtures enhances purity.

Analyse Des Réactions Chimiques

Aldicarb oxime undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the oxime and thioether functional groups .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Aldicarb is synthesized through the reaction of methyl isocyanate with aldicarb oxime. It acts primarily as a potent cholinesterase inhibitor, affecting the nervous systems of insects and other organisms by blocking the breakdown of acetylcholine, leading to overstimulation of the nervous system .

Acute Toxicity Assessments

Aldicarb is known for its high acute toxicity. Studies have shown that oral LD50 values in rats and mice typically fall below 1 mg/kg body weight (bw) . The compound's effects on cholinesterase activity have been extensively documented, indicating significant inhibition across various species. For instance, a study reported median lethal doses (LD50) for rats at 0.05 mg/kg bw for plasma cholinesterase inhibition .

| Species | Route | NOEL (mg/kg bw/d) | Reference |

|---|---|---|---|

| Rat | Oral | 0.05 | Robinson et al., 1994 |

| Human | Oral | 0.01 | Wyld et al., 1992 |

| Dog | Oral | 0.022 | Hamada, 1985 |

Long-term Exposure Studies

Long-term exposure studies have indicated that chronic administration of aldicarb does not significantly increase tumor incidence in animal models. For example, Fischer 344/N rats fed aldicarb for 103 weeks showed no treatment-related increase in tumor incidence . The metabolism of aldicarb leads to the formation of sulfoxide and sulfone metabolites, which are also active cholinesterase inhibitors but with different toxicity profiles .

Clinical Applications in Poisoning Cases

This compound has been studied for its role in treating carbamate poisoning. A retrospective evaluation involving children exposed to aldicarb indicated that while atropine was effective in managing symptoms, oxime therapy did not significantly contribute to recovery in cases of aldicarb poisoning . This suggests that while oximes are beneficial in organophosphate poisoning, their efficacy against carbamates like aldicarb may be limited.

Environmental Impact Studies

Research has also focused on the environmental implications of aldicarb use. A study indicated that under normal rainfall conditions, approximately 9% of applied aldicarb leached from soil as sulfoxide or sulfone derivatives . This raises concerns about groundwater contamination and the potential ecological risks associated with its agricultural application.

Case Study: Aldicarb Poisoning Incident

In a notable case reported in 1994, a 43-year-old male experienced severe cholinergic symptoms following exposure to aldicarb. His treatment involved pralidoxime administration alongside supportive care, leading to significant clinical improvement . This case underscores the challenges posed by aldicarb's high toxicity and the need for effective treatment protocols.

Historical Context: Chemical Release Incidents

The potential hazards associated with aldicarb were highlighted during chemical release incidents, such as the one in Institute, West Virginia, where residents suffered health impacts from exposure to chemicals including this compound. These incidents emphasize the importance of stringent safety measures when handling such potent compounds .

Mécanisme D'action

The mechanism of action of Aldicarb oxime is closely related to its role as an intermediate in aldicarb synthesis. Aldicarb is a potent acetylcholinesterase inhibitor, and its toxic effects are primarily due to the inhibition of this enzyme . The oxime group in this compound plays a crucial role in the formation of aldicarb, which then exerts its effects by inhibiting acetylcholinesterase .

Comparaison Avec Des Composés Similaires

Key Differences :

- Aldicarb’s sulfoxide and sulfone metabolites retain AChE-inhibiting activity, whereas phenolic carbamates like carbaryl degrade into less toxic phenols (e.g., 1-naphthol) .

- Methomyl, another oxime carbamate, has higher water solubility but lower environmental persistence compared to aldicarb .

Toxicity Profiles

Acute Toxicity (Oral LD₅₀ in Rats)

| Compound | LD₅₀ (μg/kg BW) | Mechanism of Action |

|---|---|---|

| Aldicarb | 490–1,000 | Irreversible AChE inhibition |

| Aldicarb sulfoxide | 490 | Reversible AChE inhibition in some species |

| Aldicarb sulfone | 1,200 | Slower AChE inhibition |

| Carbaryl | 250–500 | Reversible AChE inhibition |

| Methomyl | 17–24 | Rapid AChE inhibition |

Findings :

- Aldicarb sulfoxide is equally toxic to aldicarb in rats (LD₅₀ = 490 μg/kg) but exhibits reversible effects in nematodes, allowing recovery post-exposure .

- Methomyl is significantly more acutely toxic than aldicarb due to faster AChE binding kinetics .

Environmental Persistence and Degradation

Half-Life in Soil (Days, pH 7, 25°C)

| Compound | Half-Life | Degradation Pathway |

|---|---|---|

| Aldicarb | 7–14 | Oxidized to sulfoxide/sulfone by soil microbes |

| Aldicarb sulfoxide | 30–60 | Hydrolyzed to oxime sulfoxide and nitriles |

| Aldicarb sulfone | 90–180 | Resistant to further oxidation |

| Carbaryl | 3–10 | Hydrolyzed to 1-naphthol |

| Methomyl | 5–7 | Degrades to acetonitrile and CO₂ |

Key Observations :

- Aldicarb sulfone persists in groundwater for years due to slow hydrolysis, posing long-term contamination risks .

- Carbaryl degrades rapidly under alkaline conditions, reducing residual toxicity .

Metabolic Pathways

- Aldicarb: Oxidized to sulfoxide (ASX) via soil microbiota, then to sulfone (ASN). Both metabolites inhibit AChE but degrade into non-toxic nitriles and aldehydes in plants .

- Carbaryl : Hydrolyzed to 1-naphthol, which conjugates with sugars in mammals for excretion .

Activité Biologique

Aldicarb oxime is a derivative of aldicarb, a carbamate insecticide known for its potent biological activity, primarily through its mechanism of cholinesterase inhibition. This article delves into the biological activity of this compound, including its toxicological effects, metabolic pathways, and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other carbamate and organophosphate pesticides but is characterized by a reversible binding to the enzyme, which distinguishes it from more persistent organophosphate inhibitors .

Toxicological Effects

This compound exhibits acute toxicity in various animal models, with symptoms typically manifesting shortly after exposure. Common symptoms include:

- Muscle twitching

- Salivation

- Lacrimation

- Respiratory distress

In laboratory studies, significant inhibition of cholinesterase activity has been observed in plasma, erythrocytes, and brain tissues following exposure to aldicarb and its metabolites . The rapid metabolism and excretion of this compound are notable; it is primarily eliminated via urine within 24 hours post-exposure .

Case Studies

- Accidental Poisoning Incidents : Several documented cases have highlighted the acute effects of this compound exposure. For instance, incidents involving contaminated agricultural products have led to cholinergic crisis symptoms in consumers. In one case study, individuals who ingested contaminated cucumbers experienced severe neurological symptoms that resolved within hours after medical intervention .

- Environmental Exposure : Studies have detected aldicarb and its metabolites in groundwater sources, raising concerns about chronic exposure risks to humans and wildlife. Monitoring efforts in states like Florida and Wisconsin revealed that these compounds could persist in the environment, leading to potential long-term health effects .

Metabolism and Pharmacokinetics

The metabolism of aldicarb involves hydrolysis and oxidation processes, resulting in several metabolites, including aldicarb sulfoxide and aldicarb sulfone. This compound itself is formed during these metabolic pathways and exhibits varying degrees of biological activity compared to its parent compound.

| Metabolite | Activity | Toxicity |

|---|---|---|

| Aldicarb | Cholinesterase inhibitor | High |

| This compound | Cholinesterase inhibitor (reversible) | Moderate |

| Aldicarb sulfoxide | Cholinesterase inhibitor | Moderate |

| Aldicarb sulfone | Less active than aldicarb | Low |

Studies indicate that while aldicarb itself is acutely toxic, its metabolites may exhibit reduced toxicity profiles over time .

Q & A

Q. What are the critical identification parameters and nomenclature conventions for Aldicarb oxime in regulatory contexts?

this compound (CAS 116-06-3) is systematically named Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime under EPA guidelines. Key identifiers include its storage code (39053) and structural analogs like Aldicarb sulfoxide (CAS 1646-88-4) and sulfone. Regulatory frameworks prioritize these identifiers for environmental monitoring and toxicity assessments .

Q. How does this compound degrade in environmental systems, and what are its primary metabolites?

this compound undergoes enzymatic hydrolysis via Aldicarb hydrolase, forming intermediates like Aldicarb sulfoxide and sulfone, which are further metabolized to nitrile derivatives. This degradation pathway is pH-dependent, with faster rates under alkaline conditions. Researchers must account for soil pH and microbial activity when designing degradation studies .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in water samples?

Solid-phase extraction coupled with UPLC-MS/MS using isotope dilution is the gold standard for detecting this compound, sulfoxide, and sulfone in water. Gas chromatography-mass spectrometry (GC-MS) is also effective but requires derivatization for polar metabolites. Method validation should include recovery rates (70–120%) and detection limits (≤0.01 µg/L) .

Q. What are the acute toxicological endpoints of this compound in mammalian models?

this compound inhibits acetylcholinesterase (AChE) with an LD₅₀ of 490 µg/kg in rats. Subchronic exposure (≥1800 µg/kg/day) induces oxidative stress and organ damage, particularly in the liver and kidneys. Researchers should prioritize AChE activity assays and histopathological evaluations in toxicity studies .

Advanced Research Questions

Q. How do simulation models predict this compound transport in unsaturated soils, and what are their limitations?

Models like PRZM and LEACHMP predict solute movement by integrating soil hydraulic properties, degradation rates, and pesticide half-lives. However, discrepancies arise in simulating solute dissipation and concentration gradients. For instance, GLEAMS underestimates Aldicarb dissipation by 15–30% compared to field data. Researchers should calibrate models using site-specific data on soil organic carbon and hydraulic conductivity .

Q. How can contradictory findings on this compound’s carcinogenicity be resolved in regulatory evaluations?

The IARC classifies Aldicarb as Group 3 (not classifiable for human carcinogenicity) due to insufficient evidence in humans and mixed results in animal studies. To resolve contradictions, researchers should conduct dose-response studies using transgenic rodent models and assess epigenetic modifications (e.g., DNA methylation) at environmentally relevant concentrations (0.1–50 µg/L) .

Q. What experimental designs are optimal for studying this compound’s oxidative stress mechanisms in vivo?

Subchronic studies in Sprague-Dawley rats should include:

- Dose groups : 0 (control), 10, 100, and 1000 µg/kg/day via oral gavage.

- Endpoints : Plasma AChE activity, hepatic glutathione (GSH) levels, and kidney histopathology.

- Statistical analysis : ANOVA with post-hoc Tukey tests to compare inter-group differences. Include a recovery phase to assess reversibility of effects .

Q. How do this compound’s metabolites influence risk assessment in groundwater contamination scenarios?

Aldicarb sulfoxide and sulfone persist in groundwater (half-life: 1–3 years) and exhibit comparable toxicity to the parent compound. Risk assessments must use a 1:1 ratio of sulfoxide:sulfone in exposure models. Researchers should employ probabilistic frameworks to estimate cumulative risks, incorporating data on regional aquifer vulnerability and crop-specific application rates .

Q. What methodologies address data gaps in industrial hazard systems for this compound?

Historical failures (e.g., the Bhopal disaster) highlight the need for dynamic chemical databases in hazard management systems. Researchers should advocate for:

- Expanded chemical libraries : Program all metabolites and derivatives, not just parent compounds.

- Real-time monitoring : Integrate IoT sensors for on-site detection of this compound leaks.

- Cost-benefit analysis : Prioritize high-risk chemicals using toxicity and usage data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.